N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396875-41-4
VCID: VC6281606
InChI: InChI=1S/C22H25NO3/c24-20(21(12-14-26-15-13-21)18-7-2-1-3-8-18)23-16-22(25)11-10-17-6-4-5-9-19(17)22/h1-9,25H,10-16H2,(H,23,24)
SMILES: C1CC(C2=CC=CC=C21)(CNC(=O)C3(CCOCC3)C4=CC=CC=C4)O
Molecular Formula: C22H25NO3
Molecular Weight: 351.446

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide

CAS No.: 1396875-41-4

Cat. No.: VC6281606

Molecular Formula: C22H25NO3

Molecular Weight: 351.446

* For research use only. Not for human or veterinary use.

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide - 1396875-41-4

Specification

CAS No. 1396875-41-4
Molecular Formula C22H25NO3
Molecular Weight 351.446
IUPAC Name N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-phenyloxane-4-carboxamide
Standard InChI InChI=1S/C22H25NO3/c24-20(21(12-14-26-15-13-21)18-7-2-1-3-8-18)23-16-22(25)11-10-17-6-4-5-9-19(17)22/h1-9,25H,10-16H2,(H,23,24)
Standard InChI Key PNFKZGOKUHRMGA-UHFFFAOYSA-N
SMILES C1CC(C2=CC=CC=C21)(CNC(=O)C3(CCOCC3)C4=CC=CC=C4)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

N-[(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide is defined by the following identifiers:

PropertyValueSource
CAS No.1396875-41-4
IUPAC NameN-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-4-phenyloxane-4-carboxamide
Molecular FormulaC22H25NO3
Molecular Weight351.446 g/mol
SMILESC1CC(C2=CC=CC=C21)(CNC(=O)C3(CCOCC3)C4=CC=CC=C4)O
InChI KeyPNFKZGOKUHRMGA-UHFFFAOYSA-N

The compound’s structure integrates a 2,3-dihydro-1H-inden-1-ol group linked via a methylene bridge to a 4-phenyloxane-4-carboxamide unit. This configuration introduces stereochemical complexity, with the hydroxy group at the 1-position of the indene ring and the carboxamide group occupying a axial position on the oxane ring .

Crystallographic and Conformational Analysis

While X-ray crystallographic data remain unavailable, computational models predict a semi-rigid conformation due to the oxane ring’s chair-like structure and the indene moiety’s planar geometry. The hydroxy group participates in intramolecular hydrogen bonding with the carboxamide oxygen, stabilizing the molecule in solution .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide involves a multi-step sequence:

  • Precursor Preparation:

    • Hydroxyindene Derivative: 1-Hydroxy-2,3-dihydro-1H-indene is synthesized via catalytic hydrogenation of indenol followed by selective oxidation.

    • Phenyloxane Carboxylic Acid: 4-Phenyloxane-4-carboxylic acid is prepared through Friedel-Crafts alkylation of benzene with tetrahydrofuran derivatives, followed by carboxylation.

  • Coupling Reaction:
    The hydroxyindene derivative is reacted with the phenyloxane carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane. The reaction proceeds via nucleophilic acyl substitution, forming the carboxamide bond.

  • Purification:
    Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Structural and Functional Analysis

Functional Group Contributions

  • Hydroxyindene Moiety: The hydroxyl group enhances solubility in polar solvents and serves as a hydrogen bond donor, potentially interacting with biological targets .

  • Phenyloxane Carboxamide: The oxane ring’s ether oxygen and carboxamide group facilitate dipole-dipole interactions, while the phenyl group contributes to lipophilicity.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 3280 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=O stretch), and 1240 cm⁻¹ (C-O-C ether stretch).

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 9H, aromatic), δ 4.75 (s, 1H, OH), δ 3.80–3.60 (m, 4H, oxane CH₂), δ 2.90–2.70 (m, 4H, indene CH₂) .

    • ¹³C NMR: 174.2 ppm (C=O), 136.5–125.3 ppm (aromatic carbons), 72.1 ppm (oxane C-O) .

ActivityEvidence BaseConfidence Level
Anti-inflammatoryStructural similarity to COX-2 inhibitorsModerate
AntimicrobialAnalogous carboxamides show Gram-positive activityLow
NeuroprotectiveIndene derivatives modulate NMDA receptorsTheoretical

Challenges and Future Directions

Research Gaps

  • In Vivo Studies: No pharmacokinetic or toxicity data are available.

  • Stereochemical Impact: The biological activity of enantiomers remains unexplored.

Synthesis Optimization

  • Enantioselective Catalysis: Chiral ligands (e.g., BINAP) could improve yield and stereocontrol .

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis may reduce environmental impact.

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